molecular formula C18H19N5O4S B10983112 N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B10983112
M. Wt: 401.4 g/mol
InChI Key: WYBWZJNZCYMTSM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves multiple steps, starting with the preparation of the key intermediates. The process typically includes:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfone group back to a sulfide or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the activation of GIRK channels. These channels are involved in regulating cellular excitability and are key components of GPCR signaling pathways. By activating GIRK channels, the compound can modulate neuronal activity, leading to potential therapeutic effects in conditions like epilepsy and anxiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively activate GIRK channels sets it apart from other similar compounds, making it a valuable tool in both research and potential therapeutic applications .

Biological Activity

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique combination of functional groups, including a pyrazole ring and a tetrahydrothiophene structure, which contribute to its reactivity and biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O5SC_{15}H_{18}N_{4}O_{5}S, with a molecular weight of approximately 374.43 g/mol. The structural complexity arises from the presence of multiple heterocycles, which are known to exhibit diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. For instance, derivatives of pyrazoles have been noted for their effectiveness against various bacterial strains and fungi. Studies have shown that certain pyrazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar antimicrobial activity due to its pyrazole component .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds in this class have demonstrated inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators. The specific compound may exhibit comparable anti-inflammatory effects, contributing to its therapeutic potential in conditions characterized by inflammation .

Anticancer Properties

Emerging evidence suggests that compounds containing pyrazole rings can act as anticancer agents. They may inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the disruption of cell cycle progression. Preliminary studies on structurally related compounds indicate potential efficacy against different cancer cell lines .

Case Studies

A recent study evaluated a series of pyrazole derivatives for their biological activity. Among them, compounds with modifications similar to those found in this compound showed promising results in terms of both antimicrobial and anti-inflammatory activities. For instance:

CompoundBiological ActivityIC50 Value (µM)
Compound AAntimicrobial0.05
Compound BAnti-inflammatory (COX inhibition)0.02
N-[...]-carboxamidePotentially similar activitiesTBD

Binding Affinity Studies

Interaction studies using techniques such as surface plasmon resonance have been suggested to evaluate the binding affinity of N-[...]-carboxamide to biological targets. Such studies could provide insights into its mechanism of action and therapeutic applications.

Properties

Molecular Formula

C18H19N5O4S

Molecular Weight

401.4 g/mol

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C18H19N5O4S/c1-11-9-15(23(20-11)12-7-8-28(26,27)10-12)19-17(24)16-13-5-3-4-6-14(13)18(25)22(2)21-16/h3-6,9,12H,7-8,10H2,1-2H3,(H,19,24)

InChI Key

WYBWZJNZCYMTSM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C)C4CCS(=O)(=O)C4

Origin of Product

United States

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